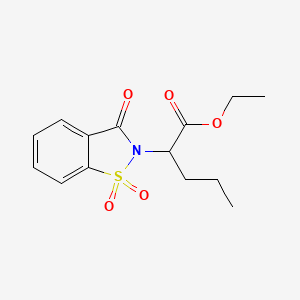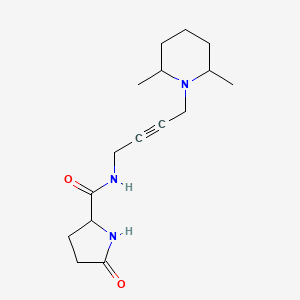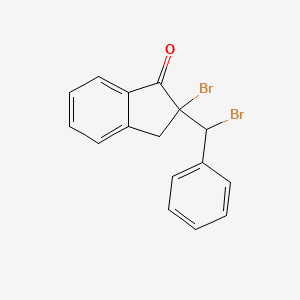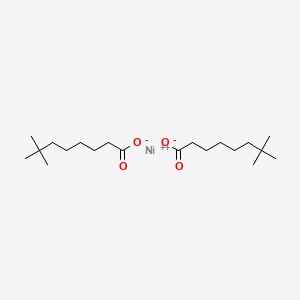
Nickel(2+) neodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+) neodecanoate is a chemical compound with the formula C20H38NiO4. It is a nickel salt of neodecanoic acid, which is a branched-chain carboxylic acid. This compound is known for its applications in various industrial processes, particularly as a catalyst and in the production of specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel(2+) neodecanoate can be synthesized through the reaction of nickel carbonate with neodecanoic acid. The process involves mixing neodecanoic acid and trimethylacetic acid in a reactor, followed by the addition of nickel carbonate. The mixture is then subjected to a heating reflux reaction with propionic acid and xylene. After the reaction, dehydration and xylene removal are performed to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Nickel(2+) neodecanoate undergoes various chemical reactions, including:
Oxidation: Nickel(2+) can be oxidized to nickel(3+) under alkaline conditions using reagents like bromine.
Reduction: Nickel(2+) can be reduced to metallic nickel using reducing agents such as hydrogen gas.
Substitution: this compound can participate in substitution reactions where the neodecanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Bromine in an alkaline medium.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various ligands in appropriate solvents.
Major Products
Oxidation: Nickel(3+) compounds.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
Scientific Research Applications
Nickel(2+) neodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential role in enzyme catalysis and as a cofactor in certain biochemical reactions.
Medicine: Studied for its potential use in anticancer therapies due to its ability to interact with biological molecules.
Industry: Employed in the production of specialty chemicals, coatings, and as an additive in lubricants
Mechanism of Action
The mechanism of action of nickel(2+) neodecanoate involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, nickel ions can act as enzyme cofactors, facilitating catalytic processes. The molecular targets include enzymes such as urease and hydrogenase, where nickel plays a crucial role in the catalytic activity .
Comparison with Similar Compounds
Nickel(2+) neodecanoate can be compared with other nickel compounds such as:
Nickel(2+) acetate: Similar in its coordination chemistry but differs in its solubility and reactivity.
Nickel(2+) carbonate: Used as a precursor in the synthesis of this compound.
Nickel(2+) hydroxide: Commonly used in battery applications and differs in its physical properties and applications.
This compound is unique due to its branched-chain neodecanoate ligand, which imparts specific solubility and reactivity characteristics, making it suitable for specialized industrial applications.
Properties
CAS No. |
85508-44-7 |
|---|---|
Molecular Formula |
C20H38NiO4 |
Molecular Weight |
401.2 g/mol |
IUPAC Name |
7,7-dimethyloctanoate;nickel(2+) |
InChI |
InChI=1S/2C10H20O2.Ni/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
VNBCIRBFLBYHCW-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



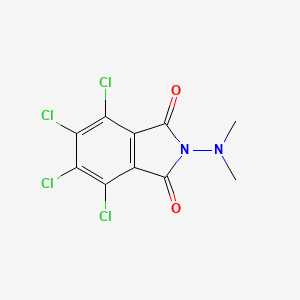
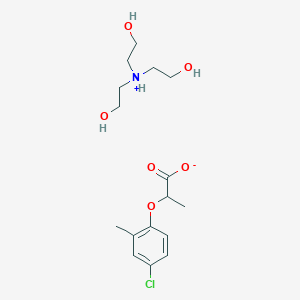
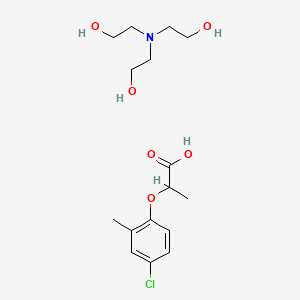
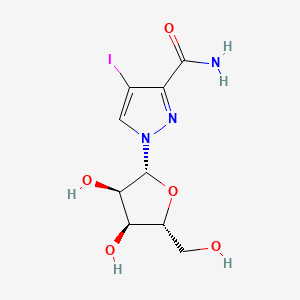
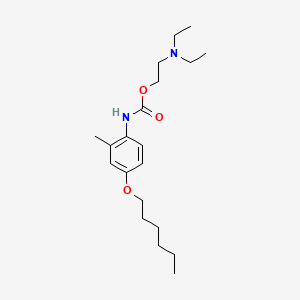
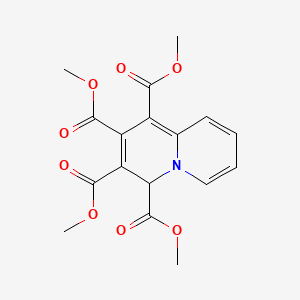

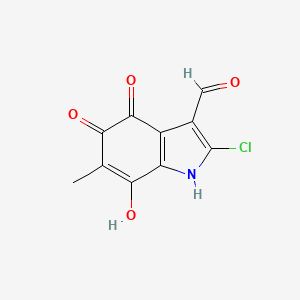

![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
